molecular formula C18H19BrN2O2S B5862109 2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide

2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide

Cat. No.: B5862109
M. Wt: 407.3 g/mol
InChI Key: BQYPCMWPJAGFHC-DEDYPNTBSA-N
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Description

2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide is an organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a methoxyphenyl group, and a sulfanyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Thioether Formation: The reaction of the brominated phenyl compound with a thiol to form the sulfanyl group.

    Schiff Base Formation: The condensation of the resulting compound with an aldehyde or ketone to form the imine (Schiff base) linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]acetamide
  • 2-[(3-chlorophenyl)methylsulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide

Uniqueness

2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2S/c1-13(15-6-8-17(23-2)9-7-15)20-21-18(22)12-24-11-14-4-3-5-16(19)10-14/h3-10H,11-12H2,1-2H3,(H,21,22)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYPCMWPJAGFHC-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CSCC1=CC(=CC=C1)Br)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CSCC1=CC(=CC=C1)Br)/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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